molecular formula C18H37N5O8 B1670413 Dibekacin CAS No. 34493-98-6

Dibekacin

Cat. No. B1670413
CAS RN: 34493-98-6
M. Wt: 451.5 g/mol
InChI Key: JJCQSGDBDPYCEO-HGMONVNRSA-N
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Description

Dibekacin is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin . It has been used in combination with sulbenicillin . It is derived from kanamycin and has antitubercular as well as broad-spectrum antimicrobial properties .


Synthesis Analysis

Dibekacin can be synthesized from D-glucosamine and D-glucose using an oxidative decarboxylation reaction with lead tetraacetate and a reductive deacetoxylation reaction with sodium borohydride . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin .


Molecular Structure Analysis

The molecular formula of Dibekacin is C18H37N5O8 . Its molecular weight is 451.52 . The structure of Dibekacin was optimized and its energy value was minimized using the Gaussian 09 software .


Chemical Reactions Analysis

The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity was found to be an important factor affecting the ratio of product to impurities .


Physical And Chemical Properties Analysis

Dibekacin has a molecular weight of 451.52 and a formula of C18H37N5O8 . Its physical and chemical properties include a CLOGP of -3.41, LIPINSKI of 2, HAC of 13, HDO of 9, TPSA of 247.94, ALOGS of -1.13, and ROTB of 6 .

Scientific Research Applications

1. Antibacterial Activity Dibekacin, a semisynthetic derivative of kanamicin B, exhibits high activity against a broad spectrum of gram-positive and gram-negative bacteria. Its efficacy is particularly noted in treating Pseudomonas aeruginosa, including strains resistant to other antibiotics like gentamicin and carbenicillin (Carlone et al., 1983). Additionally, dibekacin has shown strong antibacterial activity against staphylococci, streptococci, and aerobic Gram-negative bacilli, performing similarly to gentamicin, tobramycin, sisomicin, and netilmicin on sensitive strains and maintaining activity against strains with plasmidic resistance factors (Deforges et al., 1982).

2. Role in Treating MRSA Infections Arbekacin, a derivative of dibekacin, is developed and used extensively in Japan for treating methicillin-resistant Staphylococcus aureus (MRSA) infections. Its pharmacokinetics were investigated using patients infected with MRSA, revealing that factors such as creatinine clearance, age, and body weight significantly influence drug clearance (Tanigawara et al., 2006).

3. Comparison with Other Antibiotics Studies comparing dibekacin with other antibiotics like gentamicin and various cephalosporins have shown that dibekacin can be more effective against certain bacterial strains, including Pseudomonas aeruginosa. However, its efficacy against other strains like Serratia may be lower compared to some antibiotics (Hill et al., 1981).

4. Pharmacokinetics and Tissue Distribution Pharmacokinetic studies indicate that dibekacin's behavior in the body is similar to that of gentamicin, with substantial renal cortical tissue concentrations observed in studies involving healthy dogs. These findings suggest potential similarities in the nephrotoxic effects of dibekacin and gentamicin (Whelton et al., 1980).

5. Activity Against Resistant Bacteria Dibekacin has shown high activity against Pseudomonas aeruginosa, including strains resistant to gentamicin. Its role in combating resistance development and cross-resistance among aminoglycosides is significant, making it a suitable choice for initial aminoglycoside therapy in hospital settings (Schassan & Witt, 1979)

6. Development and Chemical Aspects Dibekacin's development marked the first application of carbohydrate chemistry in the industry, aimed at creating derivatives effective against antibiotic-resistant strains. Its potent activity and relatively low ototoxicity make it an important semisynthetic antibiotic (Umezawa, 1982).

7. Treatment of Urinary Tract and Respiratory Infections Clinical trials have confirmed dibekacin's efficacy in treating various urinary tract infections, with very satisfactory local and systemic tolerance. Additionally, its use in treating bacterial respiratory tract infections has shown promising results, particularly against pathogens like Pseudomonas aeruginosa and Serratia marcescens (Leng et al., 1982; Hayashi & Okamoto, 1981).

Safety And Hazards

Dibekacin sulfate is not for food or drug use and is for laboratory use only . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQSGDBDPYCEO-XVZSLQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022915
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibekacin

CAS RN

34493-98-6
Record name Dibekacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34493-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibekacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibekacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIBEKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,330
Citations
P Noone - Drugs, 1984 - Springer
Sisomicin is a naturally occurring aminoglycoside antibiotic produced by Micromonospora inyoensis, while dibekacin and netilmicin are both semisynthetic aminoglycosides. Dibekacin …
Number of citations: 37 link.springer.com
E Umemura, Y Sakamoto, Y Takahashi… - The Journal of …, 2015 - nature.com
Aminoglycoside antibiotics are highly potent, broad-spectrum agents for the treatment of life-threatening infections. From 1971–1978, semisynthetic aminoglycosides such as dibekacin, …
Number of citations: 4 www.nature.com
I KOMIYA, S MURATA, K UMEMURA… - Journal of …, 1981 - jstage.jst.go.jp
The LD50 values of dibekacin to mice were determined following three different methods of administration, namely, intravenous constant infusion, intravenous bolus injection, and …
Number of citations: 6 www.jstage.jst.go.jp
M Goto, M Sugiyama, T Ishizaki - Antimicrobial Agents and …, 1980 - Am Soc Microbiol
… concentrations (MICs) of dibekacin range from 1.56 to 3.12 and … Since dibekacin has some promise for treating infections … and elimination kinetics of dibekacin in humans after a single …
Number of citations: 11 journals.asm.org
FC Luft, LI Rankin, RS Sloan… - Journal of …, 1982 - academic.oup.com
… We therefore conducted additional studies to compare the nephrotoxic potential of dibekacin … On the bases of the findings we conclude that dibekacin provoked changes similar to those …
Number of citations: 16 academic.oup.com
JM Lanao, A Dominguez-Gil, C Muriel… - Journal of …, 1980 - academic.oup.com
The pharmacokinetics of dibekacin were studied in five young patients (24 to 32 years) and eight geriatric patients (69 to 86 years). All patients received a single bolus iv injection of 1.5 …
Number of citations: 6 academic.oup.com
F DASCHNER, H LANGMAACK - Journal of Antimicrobial …, 1978 - academic.oup.com
Because of the widely reported emergence of bacterial resistance to the aminoglycoside antibiotics it is important to continuously monitor the sensitivity of bacteria to these agents. This …
Number of citations: 2 academic.oup.com
JA Campillo, JM Lanao, A Dominguez-Gil… - European Journal of …, 1980 - Springer
… The pharmacokinetics of Dibekacin were studied in 10 … All patients received a single iv dose of Dibekacin 1.5 mg/kg at … influence the dialysis of Dibekacin. Haemodialysis significantly …
Number of citations: 7 link.springer.com
Y Kobayashi, H Uchida, Y Kawakami - International journal of antimicrobial …, 1995 - Elsevier
… of arbekacin was less than that of dibekacin and amikacin [ 131. Nephrotoxicity of arbekacin for rats was evaluated as equal or slightly less than that of dibekacin [14]. Niizato et al. …
Number of citations: 16 www.sciencedirect.com
H Takabatake, R NISHINO, M SHIINA… - The Japanese journal …, 1979 - jstage.jst.go.jp
The frequency of isolation of Gramnegative bacilli in our department was 30.96% in 1968, 39.0% in 1970, 43.37 in 1972 and grew to 64.49% in 1974. The main organism responsible …
Number of citations: 7 www.jstage.jst.go.jp

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